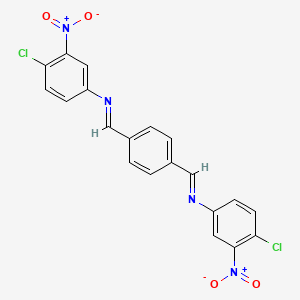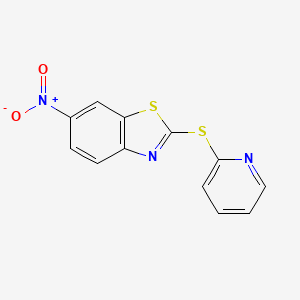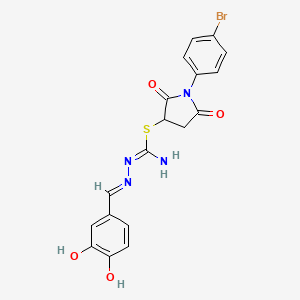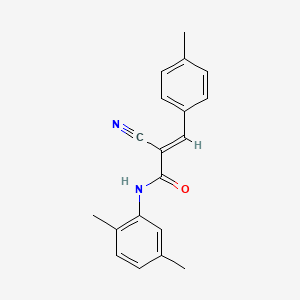
N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) is a complex organic compound with the molecular formula C20H12Cl2N4O4 and a molecular weight of 443.249 g/mol . This compound is known for its unique structure, which includes two nitroaniline groups connected by a terephthalylidene bridge. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) typically involves a multi-step process. One common method includes the reaction of terephthalaldehyde with 4-chloro-3-nitroaniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed
Reduction: N,N’-Terephthalylidenebis(4-chloro-3-aminoaniline).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitroaniline: A simpler compound with similar functional groups but lacking the terephthalylidene bridge.
2-Nitroaniline: Another nitroaniline derivative with different substitution patterns.
3-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in a different position.
Uniqueness
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) is unique due to its complex structure, which includes two nitroaniline groups connected by a terephthalylidene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H12Cl2N4O4 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[4-[(4-chloro-3-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl2N4O4/c21-17-7-5-15(9-19(17)25(27)28)23-11-13-1-2-14(4-3-13)12-24-16-6-8-18(22)20(10-16)26(29)30/h1-12H |
InChI Key |
YDFIIXUMXHTUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide](/img/structure/B11106613.png)
![N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11106618.png)
![4-(Dimethylamino)benzaldehyde 1-[4-(4-nitroanilino)-6-(2-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11106624.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B11106625.png)
![[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate](/img/structure/B11106632.png)

![(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11106656.png)
![N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide](/img/structure/B11106659.png)
![2,2,2-Trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)oxy]ethanol](/img/structure/B11106673.png)
![N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11106679.png)
![(2E)-3-imino-2-[(4-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11106680.png)

![5-Phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-E][1,4]diazepin-2-one](/img/structure/B11106695.png)
